molecular formula C20H16N4 B12908817 3-Pyridinamine, N-(2-naphthalenylmethyl)-5-(5-pyrimidinyl)- CAS No. 767342-31-4

3-Pyridinamine, N-(2-naphthalenylmethyl)-5-(5-pyrimidinyl)-

Cat. No.: B12908817
CAS No.: 767342-31-4
M. Wt: 312.4 g/mol
InChI Key: DWQFOLAPGXZGKS-UHFFFAOYSA-N
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Description

3-Pyridinamine, N-(2-naphthalenylmethyl)-5-(5-pyrimidinyl)- (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a pyridine core substituted with a pyrimidinyl group at position 5 and a 2-naphthalenylmethyl moiety attached to the amine group at position 2. This compound is structurally distinct due to its fused aromatic systems (naphthalene and pyrimidine), which confer unique electronic and steric properties.

Properties

CAS No.

767342-31-4

Molecular Formula

C20H16N4

Molecular Weight

312.4 g/mol

IUPAC Name

N-(naphthalen-2-ylmethyl)-5-pyrimidin-5-ylpyridin-3-amine

InChI

InChI=1S/C20H16N4/c1-2-4-17-7-15(5-6-16(17)3-1)9-24-20-8-18(10-21-13-20)19-11-22-14-23-12-19/h1-8,10-14,24H,9H2

InChI Key

DWQFOLAPGXZGKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CNC3=CN=CC(=C3)C4=CN=CN=C4

Origin of Product

United States

Preparation Methods

Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine Core

A key intermediate related to the target compound is N-(pyrimidin-5-ylmethyl)pyridin-2-amine, which serves as a scaffold for further substitution.

  • Method : Reaction of 5-pyrimidinecarboxaldehyde with 2-aminopyridine followed by reduction.
  • Reagents : 5-pyrimidinecarboxaldehyde, 2-aminopyridine, sodium borohydride (NaBH4) as reducing agent.
  • Conditions : The aldehyde and amine are reacted to form an imine intermediate, which is then reduced by NaBH4 to yield the methylamine derivative.
  • Yield and Purity : This method achieves high yields with good purity, overcoming issues of low reduction efficiency and high cost associated with sodium borohydride in some protocols.

Introduction of the Naphthalenylmethyl Group

  • Approach : The naphthalenylmethyl substituent is introduced via nucleophilic substitution of the amine nitrogen with a suitable naphthalenylmethyl halide (e.g., bromide).
  • Typical Reaction : The amine intermediate is reacted with 2-(bromomethyl)naphthalene under basic conditions to form the N-(2-naphthalenylmethyl) derivative.
  • Catalysts and Solvents : Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases such as potassium carbonate (K2CO3) to facilitate substitution.
  • Optimization : Reaction temperature and time are optimized to maximize substitution while minimizing side reactions.

Alternative Synthetic Routes

  • Bromomethylation of Pyrimidine : In some methods, 5-methylpyrimidine is brominated to 5-bromomethylpyrimidine, which then reacts with 2-aminopyridine to form the pyrimidinylmethylpyridinamine intermediate.
  • Reductive Amination : Another approach involves reductive amination of 2-aminopyridine with 5-pyrimidinecarboxaldehyde followed by coupling with naphthalenylmethyl halides.

Representative Experimental Procedure (Based on Patent CN108373468A)

Step Description Reagents/Conditions Yield/Notes
1 Synthesis of 3-amino-2-methacrolein 3-ethoxy-2-alkylacrolein + 25% ammonia water, 0-10°C, then 25°C 90% yield, recrystallized
2 Formation of 5-methylpyrimidine 3-amino-2-alkylacrolein + formamide + piperidine acetate, reflux at 125°C for 12-14h High yield
3 Bromination to 5-bromomethylpyrimidine 5-methylpyrimidine + bromine + 2,2-azoisobutyronitrile, reflux in CCl4 65% yield
4 Coupling to form N-(pyrimidin-5-ylmethyl)pyridin-2-amine 5-bromomethylpyrimidine + 2-aminopyridine, stirring at room temperature Efficient coupling

This sequence highlights the stepwise construction of the pyrimidinylmethylpyridinamine core, which can then be further functionalized with the naphthalenylmethyl group.

Comparative Table of Key Preparation Steps

Step Intermediate/Product Key Reagents Reaction Type Yield (%) Notes
1 3-amino-2-methacrolein 3-ethoxy-2-alkylacrolein, NH3 Ammonolysis 90 Crystallization purification
2 5-methylpyrimidine 3-amino-2-alkylacrolein, formamide Cyclization/Reflux High Piperidine acetate catalyst
3 5-bromomethylpyrimidine 5-methylpyrimidine, Br2, AIBN Radical bromination 65 Carbon tetrachloride solvent
4 N-(pyrimidin-5-ylmethyl)pyridin-2-amine 5-bromomethylpyrimidine, 2-aminopyridine Nucleophilic substitution High Room temperature

Research Findings and Optimization Notes

  • Sodium borohydride is a preferred reducing agent for imine reduction due to its selectivity and cost-effectiveness, but its use requires careful control to avoid low yields.
  • Bromination of methylpyrimidine is sensitive to reaction conditions; radical initiators like AIBN improve bromination efficiency.
  • The nucleophilic substitution step benefits from polar aprotic solvents and mild bases to enhance nucleophilicity of the amine.
  • Purification is typically achieved by recrystallization or chromatographic methods to ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of naphthalene oxides and pyridine oxides.

    Reduction: Formation of naphthalene derivatives with reduced functional groups.

    Substitution: Formation of substituted naphthalene and pyridine derivatives.

Scientific Research Applications

N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Pyridine Ring Modifications

  • 6-Amino-3-pyridyl vs. Pyrimidinyl Substitution: Replacement of the 6-amino-3-pyridyl group (e.g., compound 16 in ) with a 2-amino-5-pyrimidinyl group (compound 26) retained similar potency (EC₅₀ ≈ 70–100 nM), highlighting the pyrimidine’s ability to mimic pyridine’s hydrogen-bonding capacity . However, dimethylation of the amino group (compound 27) or removal of the amino group (compound 29) led to a 7–21-fold loss in activity, underscoring the necessity of unmodified amino substituents for efficacy .
  • Methyl Substituents :
    A 6-methyl-3-pyridyl group (compound 21) maintained potency (EC₅₀ = 73 nM), whereas shifting the methyl to position 5 (compound 22) reduced activity by 45-fold, indicating strict steric tolerance at specific positions .

Naphthalenylmethyl vs. Other Aryl Groups

  • Naphthalene vs. Phenyl :
    The target compound’s 2-naphthalenylmethyl group may enhance lipophilicity and π-π interactions compared to phenyl-substituted analogs (e.g., compound 17 in ), which showed a 2-fold reduction in potency. This suggests that extended aromatic systems improve target binding .
  • Substituted Phenyl Derivatives :
    Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in compound 3i, ) exhibited moderate acetylcholinesterase (AChE) inhibition (IC₅₀ ≈ 10–20 µM), whereas the target compound’s naphthalene group likely offers superior hydrophobic interactions, though direct activity comparisons are unavailable .

Enzyme Inhibition

  • Gametocyte Assay: The target compound’s pyrimidinyl group aligns with compound 26 (2-amino-5-pyrimidinyl), which showed potent anti-gametocyte activity (EC₅₀ ≈ 80 nM). In contrast, bicyclic heteroaryls (e.g., compound 33–36, ) were less active, emphasizing the pyrimidine’s role in specificity .
  • Acetylcholinesterase (AChE) Inhibition: While the target compound’s AChE activity is unreported, structurally related 3-nitropyridin-2-amine derivatives (e.g., 3i, 3j in ) showed IC₅₀ values of 12–18 µM, suggesting that nitro or halogen substituents may reduce efficacy compared to amino-pyrimidine motifs .

Physicochemical Properties

  • Hydrogen-Bonding Capacity: The 5-pyrimidinyl group provides two hydrogen-bond acceptors (N1 and N3), akin to the 6-amino-3-pyridyl group in compound 16, which may explain retained potency in cellular assays .

Data Tables

Table 1: Key Activity Data for Selected Analogs

Compound ID Substituents EC₅₀/IC₅₀ Activity Notes Reference
Target Compound 5-(5-pyrimidinyl), N-(2-naphthalenyl) Not reported Hypothesized high potency
16 () 6-amino-3-pyridyl ~80 nM Baseline potency
26 () 2-amino-5-pyrimidinyl ~80 nM Comparable to 6-amino-3-pyridyl
21 () 6-methyl-3-pyridyl 73 nM Optimal methyl position
3i () 4-chlorophenyl, nitro 12 µM (AChE) Moderate enzyme inhibition

Table 2: Substituent Tolerance in Pyridinamine Derivatives

Position Tolerated Groups Activity Impact Examples
3-pyridyl 6-amino, 6-methyl High potency (EC₅₀ < 100 nM) Compounds 16, 21
5-pyridyl 5-pyrimidinyl, 2-amino-5-pyrimidinyl Retained potency Target compound, 26
4-pyridyl Unsubstituted, 4-CF₃ Weak or inactive Compounds 18, 24–25

Biological Activity

The compound 3-Pyridinamine, N-(2-naphthalenylmethyl)-5-(5-pyrimidinyl)- is a member of the pyridine and pyrimidine family, which has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H14N4C_{15}H_{14}N_{4}. Its structural characteristics include a pyridine ring, a pyrimidine moiety, and a naphthalene side chain, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing pyridine and pyrimidine rings exhibit a range of biological activities including antimicrobial, anticancer, and enzyme inhibition properties. The specific compound has been studied for its potential as an inhibitor of various kinases , which are critical in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Kinase Inhibition Exhibits inhibitory activity against Aurora A and AKT2.
Antineoplastic Potential for use in cancer treatment through enzyme inhibition.
Cytotoxicity Evaluated for cytotoxic effects in vitro.

Case Study 1: Kinase Inhibition

In a study assessing the kinase inhibitory potential of various derivatives, the compound demonstrated significant inhibition against Aurora A and AKT2 at concentrations around 100 µM. This suggests that modifications at the C5 position of the pyridine ring can enhance biochemical activity ( ).

Case Study 2: Anticancer Activity

A series of derivatives were synthesized and tested for their anticancer properties. Notably, compounds similar to 3-Pyridinamine showed promising results against L1210 leukemia cell lines, indicating that structural modifications can lead to enhanced antineoplastic activity ( ).

Table 2: Inhibition Data Against Kinases

CompoundKinase Target% Inhibition (at 100 µM)IC50 (µM)
3-PyridinamineAurora A58%Not specified
AKT277%Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cell signaling pathways. The presence of both pyridine and pyrimidine structures allows for multiple binding interactions, enhancing its efficacy as an inhibitor.

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